molecular formula C23H17ClO3 B2785938 [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate CAS No. 331460-85-6

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate

Cat. No.: B2785938
CAS No.: 331460-85-6
M. Wt: 376.84
InChI Key: BZRFPLJDXCMXMW-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is an organic compound with a complex structure that includes phenyl, acetic acid, and chlorophenyl groups

Properties

IUPAC Name

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFPLJDXCMXMW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate typically involves the esterification of phenyl-acetic acid with 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Step 1: Claisen-Schmidt Condensation

A 4-hydroxyacetophenone derivative reacts with 4-chlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH) to form the chalcone backbone:

4-Hydroxyacetophenone+4-ChlorobenzaldehydeNaOH, EtOH, Δ[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] acetate\text{4-Hydroxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] acetate}

This step proceeds via aldol condensation, followed by dehydration to stabilize the α,β-unsaturated ketone (chalcone) structure .

Step 2: Esterification

The phenolic hydroxyl group of the intermediate undergoes esterification with phenylacetyl chloride in the presence of a base (e.g., pyridine or DIPEA):

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] acetate+Phenylacetyl chlorideBase, CH2Cl2[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate\text{[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] acetate} + \text{Phenylacetyl chloride} \xrightarrow{\text{Base, CH}_2\text{Cl}_2} \text{[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate}

This reaction typically achieves yields of 70–85% under optimized conditions .

Hydrolysis of the Ester Group

The phenylacetate ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate+H2OH+[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenol+Phenylacetic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenol} + \text{Phenylacetic acid}
  • Basic Hydrolysis (Saponification) :

    [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate+NaOHSodium phenylacetate+[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenol\text{this compound} + \text{NaOH} \rightarrow \text{Sodium phenylacetate} + \text{[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenol}

    The rate of hydrolysis is influenced by temperature and solvent polarity .

Reduction of the α,β-Unsaturated Ketone

The chalcone moiety can be reduced using catalysts like Pd/C or NaBH₄:

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetateH2,Pd/C[4-[3-(4-chlorophenyl)-3-hydroxypropyl]phenyl] 2-phenylacetate\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{[4-[3-(4-chlorophenyl)-3-hydroxypropyl]phenyl] 2-phenylacetate}

This reaction modifies the conjugated system, potentially altering biological activity.

Stability and Degradation

  • Photodegradation : Exposure to UV light induces EZ isomerization of the chalcone double bond, reducing conjugation and stability.

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and chlorinated byproducts .

Comparative Reaction Data

Reaction Type Conditions Yield/Conversion Key Byproducts
Claisen-SchmidtEtOH, NaOH, 60°C, 6h78%None detected
EsterificationCH₂Cl₂, DIPEA, RT, 2h82%Unreacted acyl chloride
Acidic Hydrolysis1M HCl, 80°C, 4h95%Phenylacetic acid
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOAc, 24h68%Partially reduced ketone

Biotransformation Pathways

In metabolic studies, phenylacetate esters are hydrolyzed by esterases to release phenylacetic acid, which conjugates with glutamine in vivo . This pathway suggests potential detoxification mechanisms for related compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated as a potential pharmacophore in drug design due to its ability to interact with various biological targets. Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and promoting differentiation in cancer cell lines. For instance, studies have shown that phenylacetate derivatives can induce apoptosis in glioma cells and may be effective against prostate cancer by modulating specific signaling pathways .

Organic Synthesis

In organic chemistry, [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in the development of new compounds with tailored properties .

Material Science

The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are essential for industrial applications .

Case Studies

Several studies highlight the applications of this compound:

Study Application Findings
Phase I Clinical TrialAnticancer drug potentialPhenylacetate showed tolerability in patients with high-grade gliomas, indicating potential for further clinical trials .
Synthetic Route DevelopmentOrganic synthesisThe compound was successfully synthesized through a multi-step process involving Claisen-Schmidt condensation and subsequent esterification.
Material Properties AnalysisPolymer developmentIncorporating the compound into polymer formulations improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate , also known by its CAS number 24428-84-0, is a phenylacetate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN2O2C_{19}H_{15}ClN_2O_2, with a molecular weight of approximately 338.79 g/mol. It has a density of 1.339 g/cm³ and a boiling point of 467°C at 760 mmHg. The structure features a chlorophenyl moiety linked to a phenylacetate group, which is significant for its biological interactions .

Anticancer Properties

Research has indicated that phenylacetate compounds exhibit growth-inhibiting and differentiating effects against various tumor cell lines. A notable study highlighted the use of sodium phenylacetate in clinical trials, demonstrating its potential as an anticancer agent by maintaining serum drug concentrations that are effective in vitro .

Key Findings:

  • Phase I Trials : Sodium phenylacetate was administered to patients with solid tumors, showing dose-limiting toxicity primarily related to neurological effects. However, some patients exhibited partial responses, particularly those with high-grade gliomas and advanced prostate cancer .
  • Mechanism of Action : The compound appears to induce differentiation in tumor cells, which may enhance the therapeutic efficacy against certain malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR of phenylacetate derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the phenyl and chlorophenyl groups can significantly affect the anticancer potency of these compounds. For instance, variations in substituents on the aromatic rings have been correlated with changes in activity against different cancer cell lines .

Study on Antiproliferative Activity

A recent investigation evaluated a series of phenylacetate derivatives for their antiproliferative effects on various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.50 µM, suggesting strong antiproliferative properties .

CompoundCell LineIC50 (µM)
Derivative AHeLa0.50
Derivative BA27801.20
Derivative CMCF-73.58

Pharmacokinetics and Toxicity

The pharmacokinetic profile of phenylacetate derivatives has been characterized by nonlinear kinetics, leading to drug accumulation and dose-dependent toxicity. In clinical settings, careful management of dosing regimens is essential to mitigate adverse effects while maximizing therapeutic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.